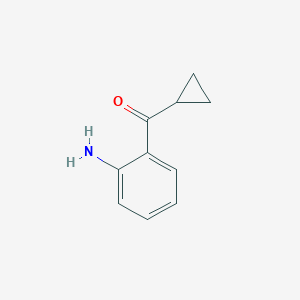

(2-Aminophenyl)(cyclopropyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOJKUDFFLOQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(cyclopropyl)methanone, a key synthetic intermediate, holds a significant position in the landscape of agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, chemical reactivity, and primary applications. With its unique structural combination of an aniline moiety and a cyclopropyl ketone group, this compound serves as a versatile building block for the construction of more complex molecular architectures, most notably in the synthesis of the sulfonylurea herbicide Cyclosulfamuron and as a precursor to biologically active quinazoline derivatives. This document aims to be a critical resource for scientists and researchers, offering detailed insights into the causality behind experimental choices and providing a foundation for its application in novel synthetic endeavors.

Core Chemical and Physical Properties

This compound, also known as 2-aminophenyl cyclopropyl ketone, is an organic compound that has garnered interest as a versatile building block in organic synthesis.[1] Its molecular structure features a cyclopropyl group and a 2-aminophenyl group attached to a central carbonyl function.

Structural and General Properties

A summary of the key identification and computed physicochemical properties of this compound is presented in Table 1. It is important to note that while computed data are readily available, experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly accessible literature.[2]

| Property | Value | Source |

| CAS Number | 136832-46-7 | [1][3] |

| Molecular Formula | C₁₀H₁₁NO | [1][3] |

| Molecular Weight | 161.20 g/mol | [3][4] |

| IUPAC Name | This compound | |

| Synonyms | 2-Aminophenyl cyclopropyl ketone, o-Aminophenyl cyclopropyl ketone | [3] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Topological Polar Surface Area | 43.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic spectral features can be predicted:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the 2-aminophenyl group, a multiplet for the methine proton of the cyclopropyl ring, and multiplets for the methylene protons of the cyclopropyl ring. The protons of the amine group would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would feature a signal for the carbonyl carbon, distinct signals for the aromatic carbons (some of which would show splitting due to the amine group), and signals for the carbons of the cyclopropyl ring.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-H stretching of the aromatic and cyclopropyl groups.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol ).

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in peer-reviewed journals but is described in patent literature, reflecting its commercial importance as a synthetic intermediate.

Established Synthetic Route

A known method for the preparation of this compound involves the dehydrohalogenation of a 1-(2-aminophenyl)-4-halo-1-butanone intermediate. This process is typically carried out in the presence of a base. The general transformation is outlined below.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a plausible, detailed protocol based on the general synthetic strategy and standard organic chemistry practices. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory experiments.

Step 1: Synthesis of 1-(2-aminophenyl)-4-chloro-1-butanone

-

To a stirred solution of aniline in a suitable solvent (e.g., dichloromethane), add 4-chlorobutyryl chloride dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-aminophenyl)-4-chloro-1-butanone.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve 1-(2-aminophenyl)-4-chloro-1-butanone in a suitable solvent system, such as a mixture of toluene and water.

-

Add a strong base, such as 50% aqueous sodium hydroxide.

-

Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the organic-soluble starting material and the aqueous base.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by the presence of the primary aromatic amine and the cyclopropyl ketone functional groups. This dual functionality makes it a valuable precursor for a variety of more complex molecules.

Key Reactions

-

Reactions of the Amino Group: The primary amine can undergo a wide range of reactions typical of anilines, including diazotization, acylation, alkylation, and sulfonylation. These reactions allow for the introduction of diverse functional groups at the amine position.

-

Reactions involving the Ketone: The carbonyl group can participate in reactions such as reduction to an alcohol, reductive amination, and condensation with various reagents.

-

Cyclocondensation Reactions: The ortho-relationship of the amine and the ketone allows for cyclocondensation reactions to form heterocyclic systems, most notably quinazolines and their derivatives.

Application in Agrochemicals: Synthesis of Cyclosulfamuron

The most prominent industrial application of this compound is as a key intermediate in the synthesis of the herbicide Cyclosulfamuron.[1] This sulfonylurea herbicide is effective for weed control in various crops.

The synthesis involves the reaction of the amino group of this compound with a sulfonyl isocyanate, which is typically generated in situ.

Caption: Role of this compound in Cyclosulfamuron synthesis.

Potential in Medicinal Chemistry: Precursor to Quinazolines

The 2-aminophenyl ketone moiety is a classic precursor for the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This compound can be reacted with various one-carbon sources (e.g., orthoesters, formamide) or undergo condensation with other carbonyl compounds followed by cyclization to yield cyclopropyl-substituted quinazolines. The cyclopropyl group is a desirable feature in drug candidates as it can enhance metabolic stability, binding affinity, and cell permeability.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound indicates that detailed toxicological and ecological data are largely unavailable.[2] However, standard precautions for handling laboratory chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a valuable chemical intermediate with established importance in the agrochemical industry and significant potential in pharmaceutical research. Its unique bifunctional nature allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic systems. While there is a notable lack of publicly available, experimentally determined physicochemical and spectroscopic data, its synthetic utility is well-documented in patent literature. This guide provides a foundational understanding of this compound for researchers and drug development professionals, aiming to stimulate further investigation into its properties and applications.

References

-

Capot Chemical. 136832-46-7 | (2-aMino-phenyl)-cyclopropyl-methanone. Available at: [Link]

Sources

An In-Depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone (CAS No. 136832-46-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(cyclopropyl)methanone, CAS Number 136832-46-7, is a pivotal chemical intermediate whose unique structural amalgamation of an aminophenyl ketone with a cyclopropyl moiety makes it a valuable building block in modern synthetic and medicinal chemistry. The strained cyclopropyl ring offers significant advantages in drug design, including enhanced metabolic stability and potency, while the 2-aminophenyl ketone core provides a versatile scaffold for the construction of complex heterocyclic systems. This guide furnishes a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its significant applications, particularly in the synthesis of cyclopropyl-substituted quinolines—a class of compounds with broad biological activities. Safety and handling considerations are also detailed to ensure its responsible use in a research and development setting.

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. This compound emerges as a compound of significant interest due to the convergence of two structurally and functionally important motifs: the 2-aminophenyl ketone and the cyclopropyl group.

-

The 2-Aminophenyl Ketone Core: This structural unit is a classical precursor for a variety of heterocyclic systems. Most notably, it is a key reactant in the Friedländer annulation, a powerful method for constructing quinoline rings. Quinolines are prevalent in a vast array of biologically active compounds, exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2]

-

The Cyclopropyl Moiety: The incorporation of a cyclopropyl ring into a molecule is a well-established strategy in medicinal chemistry to address challenges encountered during drug development.[3] Its unique properties, such as high ring strain and enhanced π-character of its C-C bonds, contribute to:

-

Increased Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

-

Enhanced Potency and Reduced Off-Target Effects: The rigid, three-dimensional nature of the ring can lock a molecule into a more favorable conformation for binding to a biological target, enhancing potency and selectivity.[3]

-

Improved Pharmacokinetic Properties: It can influence properties like brain permeability and plasma clearance.[3]

-

This guide provides the necessary technical details for the synthesis, characterization, and further derivatization of this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.

Physicochemical and Computed Properties

Summarized below are the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 136832-46-7 | [3][5] |

| Molecular Formula | C₁₀H₁₁NO | [3][5] |

| Molecular Weight | 161.20 g/mol | [5] |

| Synonyms | 2-Aminophenyl cyclopropyl ketone, o-Aminophenyl cyclopropyl ketone, 2-Cyclopropylcarbonylaniline | [5] |

| Topological Polar Surface Area | 43.1 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Synthesis Protocol

The synthesis of this compound can be effectively achieved via the dehydrohalogenation of a 1-(o-aminophenyl)-4-halo-1-butanone precursor. This intramolecular cyclization is facilitated by a base in the presence of a phase transfer catalyst, which minimizes the formation of side products. The following protocol is based on established chemical principles and patent literature.[4]

Reaction Scheme

Caption: Synthesis via base-mediated intramolecular cyclization.

Causality Behind Experimental Choices

-

Precursor: The starting material, 1-(o-aminophenyl)-4-halo-1-butanone, is designed for an intramolecular SN2 reaction. The amino group's position relative to the ketone is crucial for subsequent applications like the Friedländer synthesis.

-

Base: A strong aqueous base (e.g., NaOH) is required to deprotonate the α-carbon to the ketone, generating the nucleophilic carbanion that initiates the cyclization by displacing the halide.[4]

-

Phase Transfer Catalyst (PTC): Since the reaction involves an aqueous base and an organic-soluble substrate, a PTC (e.g., a quaternary ammonium salt like methyl tributylammonium chloride) is essential. The PTC transports the hydroxide ion from the aqueous phase to the organic phase, enabling the deprotonation to occur efficiently at the interface, thus accelerating the reaction and improving yield.[4]

-

Solvent: An inert, water-immiscible organic solvent (e.g., toluene or dichloromethane) is chosen to dissolve the starting material and prevent side reactions.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 1-(o-aminophenyl)-4-chloro-1-butanone (1.0 eq) in toluene.

-

Catalyst Addition: Add a catalytic amount of methyl tributylammonium chloride (e.g., 0.05 eq).

-

Base Addition: Prepare a 40% aqueous solution of sodium hydroxide (2.0 eq). Begin vigorous stirring of the toluene solution and add the NaOH solution dropwise via the dropping funnel over 30 minutes at room temperature.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add water. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Characterization

While a publicly available, peer-reviewed full dataset for this compound is elusive, a robust analytical profile can be predicted based on the known spectra of its constituent parts: the 2-aminophenyl group, the ketone, and the cyclopropyl ring.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 - 7.8 | dd | 1H | Ar-H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |

| ~ 7.2 - 7.4 | m | 1H | Ar-H (para to C=O) | Complex multiplet due to coupling with adjacent aromatic protons. |

| ~ 6.6 - 6.8 | m | 2H | Ar-H (ortho/para to NH₂) | Shielded by the electron-donating amino group. |

| ~ 5.8 - 6.2 | br s | 2H | -NH₂ | Broad singlet, chemical shift can vary with concentration and solvent. |

| ~ 2.5 - 2.7 | m | 1H | C=O-CH -CH₂ | Methine proton on the cyclopropyl ring, deshielded by the adjacent carbonyl. |

| ~ 1.1 - 1.3 | m | 2H | CH-CH₂ (cyclopropyl) | Diastereotopic methylene protons on the cyclopropyl ring. |

| ~ 0.9 - 1.1 | m | 2H | CH-CH₂ (cyclopropyl) | Diastereotopic methylene protons on the cyclopropyl ring. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 - 203 | C =O | Typical chemical shift for an aryl ketone carbonyl carbon. |

| ~ 150 - 152 | C -NH₂ | Aromatic carbon attached to the electron-donating amino group. |

| ~ 133 - 135 | Ar-C H | Aromatic methine carbons. |

| ~ 115 - 120 | Ar-C H & C-C=O | Aromatic methine carbons shielded by NH₂ and the quaternary carbon. |

| ~ 20 - 23 | C=O-C H | Methine carbon of the cyclopropyl ring, adjacent to the carbonyl. |

| ~ 10 - 13 | -C H₂- | Methylene carbons of the highly strained and shielded cyclopropyl ring. |

Mass Spectrometry (ESI+)

-

Expected [M+H]⁺: 162.0913 (for C₁₀H₁₂NO⁺)

-

Key Fragmentation Pattern: A primary fragmentation would be the loss of the cyclopropyl group (C₃H₅•, 41 Da) leading to a prominent ion at m/z 121, corresponding to the 2-aminobenzoyl cation.

Applications in Synthesis: The Friedländer Quinoline Synthesis

A significant application of this compound is its use as a precursor in the Friedländer synthesis to generate 2-cyclopropyl-substituted quinolines. This reaction provides a direct and efficient route to a class of heterocycles with high potential in drug discovery.

Reaction Scheme: Synthesis of 2-Cyclopropyl-4-methylquinoline

Caption: Synthesis of a substituted quinoline via Friedländer reaction.

Reaction Mechanism

The Friedländer synthesis proceeds via an initial aldol condensation between the α-methylene group of the ketone (acetone) and the carbonyl of the 2-aminophenyl ketone, followed by a cyclodehydration to form the quinoline ring.[6][7]

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), acetone (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) in toluene.

-

Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield 2-cyclopropyl-4-methylquinoline.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, the presence of the primary aromatic amine functional group warrants caution.

-

General Hazards: Primary aromatic amines as a class can be toxic and are often readily absorbed through the skin. Some are known or suspected carcinogens.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at a licensed chemical destruction plant.

Conclusion

This compound is more than a simple intermediate; it is a strategically designed building block that offers a gateway to two highly desirable chemical spaces in drug discovery: metabolically robust cyclopropyl-containing compounds and biologically active quinoline scaffolds. Its synthesis, while requiring careful control, is accessible through established methodologies. By understanding its properties, synthesis, and reactivity, researchers are well-equipped to utilize this versatile compound to construct novel molecules with potentially valuable therapeutic properties.

References

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]

- EP0655436B1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones. Google Patents.

-

Friedländer synthesis. Wikipedia. Available from: [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

-

cyclopropyl ketone. Industry Survey. Available from: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available from: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. The Chemistry Blog. Available from: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]

-

Biological Activities of Quinoline Derivatives. PubMed. Available from: [Link]

-

Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available from: [Link]

-

The Friedländer Synthesis of Quinolines. ResearchGate. Available from: [Link]

-

Biological Activities of Quinoline Derivatives. Bentham Science. Available from: [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound CAS#: 136832-46-7 [m.chemicalbook.com]

- 4. EP0655436B1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. 136832-46-7|this compound|BLD Pharm [bldpharm.com]

(2-Aminophenyl)(cyclopropyl)methanone literature review

An In-Depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound, CAS No. 136832-46-7, is a key chemical intermediate distinguished by its unique structural combination of an anthranilate core and a cyclopropyl ketone moiety. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and burgeoning applications, particularly as a versatile scaffold in medicinal chemistry. We explore the strategic importance of the cyclopropyl group in enhancing pharmacokinetic profiles and the utility of the aminobenzophenone framework in constructing diverse, biologically active heterocyclic systems. This document serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in the design of next-generation therapeutics.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and desirable pharmacological properties is paramount. This compound emerges as a molecule of significant interest, bridging two powerful chemical motifs: the 2-aminobenzophenone core and the cyclopropyl group.

The 2-aminobenzophenone framework is a well-established "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents, particularly those targeting the central nervous system. The primary aromatic amine and the adjacent ketone serve as versatile handles for a wide array of chemical transformations, enabling the construction of complex heterocyclic systems like quinolines and quinazolines.[1][2]

The incorporation of a cyclopropyl ring is a deliberate and strategic choice in drug design.[3] This small, strained carbocycle is known to confer a range of beneficial properties to a parent molecule, including:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in larger alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

-

Improved Potency and Selectivity: The rigid, three-dimensional nature of the ring can lock a molecule into a specific, receptor-favorable conformation, enhancing binding affinity and reducing off-target effects.[3]

-

Favorable Pharmacokinetics: The cyclopropyl group can increase brain permeability and reduce plasma clearance, improving the overall drug-like properties of a compound.[3]

Therefore, this compound is not merely a simple ketone; it is a highly valuable building block, pre-loaded with features designed to address common challenges in drug discovery. Its primary documented use is as an intermediate in the synthesis of various chemical entities, including the herbicide Cyclosulfamuron.[5] This guide will delve into the chemistry and application of this potent scaffold.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 136832-46-7 | [5][6][7] |

| Molecular Formula | C₁₀H₁₁NO | [5][6] |

| Molecular Weight | 161.20 g/mol | [5][6] |

| Monoisotopic Mass | 161.084063974 g/mol | [6] |

| Appearance | (Varies, typically a solid) | - |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 43.1 Ų | [6] |

| Complexity | 186 | [6] |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. A prevalent and logical strategy involves the Friedel-Crafts acylation of a protected aniline derivative, followed by deprotection. This approach ensures regioselective acylation at the position ortho to the amino group while preventing side reactions associated with the free amine.

Causality Behind the Experimental Choices

-

Amine Protection: The starting material, 2-aminoaniline (o-phenylenediamine), has a highly nucleophilic amino group that would react with the acylating agent and interfere with the Friedel-Crafts reaction. Protecting it, for instance as an acetamide, deactivates it slightly but directs the acylation to the desired ortho and para positions.

-

Lewis Acid Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃), is essential for the Friedel-Crafts acylation. It coordinates with the carbonyl oxygen of cyclopropanecarbonyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

-

Deprotection: The final step involves the hydrolysis of the protecting group (e.g., the amide) under acidic or basic conditions to reveal the free primary amine of the target molecule.

Illustrative Synthetic Workflow

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Representative)

Step 1: Protection of Aniline

-

To a solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting white precipitate (acetanilide), wash with cold water, and dry under vacuum.

Step 2: Friedel-Crafts Acylation

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂), suspend aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM).

-

Add cyclopropanecarbonyl chloride (1.2 eq) dropwise to the suspension at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of acetanilide (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude intermediate, N-(2-(cyclopropanecarbonyl)phenyl)acetamide.

Step 3: Deprotection

-

Dissolve the crude intermediate from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3M HCl).

-

Reflux the mixture for 4-6 hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups: the nucleophilic aromatic amine and the electrophilic ketone. This dual functionality allows for a diverse range of follow-on reactions to build molecular complexity.

-

Reactions at the Amine: The primary amine can undergo N-alkylation, N-acylation, sulfonylation, or serve as a nucleophile in condensation reactions with carbonyl compounds to form imines. Crucially, it is a key component in the synthesis of nitrogen-containing heterocycles. For example, reaction with appropriate precursors can lead to the formation of quinolines, quinazolines, and benzodiazepines, which are core structures in many marketed drugs.[1][2]

-

Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol, undergo nucleophilic addition (e.g., Grignard or organolithium reagents), or participate in condensation reactions such as the Wittig reaction. It can also be converted to an oxime.[6]

-

Cyclization Reactions: The true power of this scaffold is realized when both functional groups participate in a cyclization reaction. For instance, the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be used to synthesize substituted quinolines directly from this starting material.

Caption: Derivatization pathways from the core scaffold.

Applications in Medicinal Chemistry

The structural features of this compound make it an attractive starting point for the development of novel therapeutic agents across various disease areas. The cyclopropyl moiety, in particular, has been successfully incorporated into numerous FDA-approved drugs.[4]

Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors utilize an aminophenyl core to anchor the molecule within the ATP-binding site of the target kinase. The amine often forms a critical hydrogen bond with the "hinge" region of the kinase. Derivatives of this scaffold are explored for their potential to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[8][9] For instance, mutations in EGFR, such as T790M, can lead to resistance to first-generation cancer therapies.[8] The development of next-generation inhibitors often involves scaffolds that can be modified to overcome this resistance, and the aminophenyl ketone structure provides a robust foundation for such synthetic exploration.

CNS-Active Agents

As previously mentioned, the 2-aminobenzophenone core is foundational to many benzodiazepines, which have well-known anxiolytic, sedative, and anticonvulsant properties. Furthermore, the cyclopropylamine motif is a key pharmacophore in certain antidepressants, such as monoamine oxidase inhibitors (MAOIs).[10] The combination of these structural elements in this compound suggests its potential as a starting point for novel CNS-active compounds. For example, it is a precursor for serotonin 2C (5-HT2C) receptor agonists, which are targets for treating obesity, schizophrenia, and depression.[11]

Structure-Activity Relationship (SAR) Insights

Using this compound as a starting scaffold, medicinal chemists can systematically probe the structure-activity relationship:

-

Amine Substitution: Adding substituents to the amine can explore additional binding pockets in a target protein. For example, acylation with different groups can modulate potency and selectivity.

-

Aromatic Ring Substitution: Adding substituents (e.g., halogens, methyl, methoxy groups) to the phenyl ring can alter electronic properties and metabolic stability, fine-tuning the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Cyclopropyl Modifications: While the core scaffold has an unsubstituted cyclopropyl ring, derivatives could feature substitutions on the ring itself to probe deeper into hydrophobic pockets of a receptor, potentially boosting potency.[4]

Conclusion

This compound is far more than a simple organic compound; it is a strategically designed molecular building block with significant potential for modern synthetic and medicinal chemistry. Its synthesis is achievable through robust and well-understood chemical principles. Its true value is realized in its capacity as a versatile scaffold, where the combination of a reactive aminobenzophenone core and a pharmacologically beneficial cyclopropyl group provides a powerful platform for the rapid generation of diverse and complex molecules. For researchers in drug discovery, this compound represents a valuable starting point for developing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties.

References

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. UCL Discovery. Available from: [Link]

- WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use. Google Patents.

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. Available from: [Link]

-

(2-Aminophenyl)(p-tolyl)methanone. PMC - NIH. Available from: [Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available from: [Link]

- EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives. Google Patents.

-

Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PMC - NIH. Available from: [Link]

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. Available from: [Link]_

-

Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. Available from: [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

-

Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. PubMed. Available from: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available from: [Link]

-

Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available from: [Link]

-

The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Available from: [Link]

-

Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Available from: [Link]

-

136832-46-7 | (2-aMino-phenyl)-cyclopropyl-methanone. Capot Chemical. Available from: [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available from: [Link]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. (2-Aminophenyl)(p-tolyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. This compound CAS#: 136832-46-7 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. 136832-46-7|this compound|BLD Pharm [bldpharm.com]

- 8. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use - Google Patents [patents.google.com]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Aminophenyl)(cyclopropyl)methanone: Synthesis, Properties, and Applications

Abstract

(2-Aminophenyl)(cyclopropyl)methanone, a key synthetic intermediate, holds significance in the agrochemical industry, primarily for the production of sulfonylurea herbicides. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, plausible synthetic routes, and its principal application in the synthesis of Cyclosulfamuron. The document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering insights into the practical chemistry and utility of this versatile building block.

Introduction

This compound, with the CAS Registry Number 136832-46-7, is an aromatic ketone characterized by an aniline ring substituted with a cyclopropylcarbonyl group. While not widely known as an end-product, its role as a precursor in multi-step organic syntheses is of considerable industrial importance. The unique combination of the reactive amino group and the strained cyclopropyl ketone moiety makes it a valuable synthon for constructing more complex molecular architectures. This guide will delve into the technical aspects of this compound, from its synthesis to its application, providing a foundational understanding for professionals in the chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and safety data sheets.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 136832-46-7 |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Orange oil or crystalline solid |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Solubility | Soluble in organic solvents such as dichloroethane |

Note: Some physical properties like boiling and melting points are not consistently reported in publicly available literature, which is common for synthetic intermediates that are often used in-situ or with minimal purification.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Friedel-Crafts acylation and related reactions being the most common approaches for generating the aminophenyl ketone scaffold. A plausible and industrially relevant synthetic route is adapted from a patented process for the manufacture of o-aminophenyl cycloalkyl ketones.[3][4]

Synthetic Pathway Overview

The synthesis involves the reaction of aniline with cyclopropylnitrile in the presence of a boron trihalide and a Lewis acid catalyst. This process, a variation of the Houben-Hoesch reaction, is particularly effective for producing ortho-aminoaryl ketones.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on patented methodologies for analogous compounds.[4]

Materials:

-

Aniline

-

Cyclopropylnitrile

-

Boron trichloride (BCl₃) solution in an inert solvent (e.g., dichloroethane)

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (anhydrous)

-

Water

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of aniline in anhydrous 1,2-dichloroethane. The flask is cooled in an ice-salt bath to -5 to 0 °C.

-

Formation of the Anilide Complex: A solution of boron trichloride in 1,2-dichloroethane is added dropwise to the stirred aniline solution, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30-60 minutes at this temperature.

-

Nitrile Addition: Cyclopropylnitrile is then added dropwise to the reaction mixture, again ensuring the temperature remains below 10 °C.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride is added portion-wise to the mixture. The reaction is then allowed to warm to room temperature and subsequently heated to reflux (approximately 83 °C) for several hours (typically 16-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it into a mixture of crushed ice and water. The resulting mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with 1,2-dichloroethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which may be purified further by column chromatography or crystallization.

Spectroscopic Characterization (Representative Data)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons: Multiplets in the range of δ 6.5-7.5 ppm. NH₂ protons: A broad singlet, the chemical shift of which is dependent on solvent and concentration. Cyclopropyl protons: Multiplets in the upfield region, typically δ 0.8-1.5 ppm. Methine proton (CH-CO): A multiplet deshielded by the carbonyl group, likely around δ 2.0-2.5 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): A signal in the downfield region, typically δ 195-205 ppm. Aromatic carbons: Signals in the range of δ 115-150 ppm. Cyclopropyl carbons: Signals in the upfield region, typically δ 10-20 ppm. |

| IR (Infrared) | N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹. C=O stretching (ketone): A strong absorption band around 1650-1680 cm⁻¹. Aromatic C-H stretching: Bands above 3000 cm⁻¹. Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹. |

| MS (Mass Spec.) | Molecular Ion (M⁺): A peak at m/z = 161. |

Application in the Synthesis of Cyclosulfamuron

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide Cyclosulfamuron.[2]

Overview of Cyclosulfamuron

Cyclosulfamuron is a sulfonylurea herbicide used for the control of broadleaf weeds and sedges in crops. Like other herbicides in its class, it acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

Synthetic Pathway to Cyclosulfamuron

The synthesis of Cyclosulfamuron from this compound involves the formation of a sulfonamide linkage followed by reaction with an appropriate pyrimidine derivative.

Figure 2: General synthetic scheme for Cyclosulfamuron from this compound.

Plausible Reaction Steps

-

Sulfonylation: The amino group of this compound is reacted with a suitable sulfonylating agent, such as a sulfamoyl chloride, in the presence of a base to form the corresponding N-phenylsulfonamide derivative.

-

Coupling with Aminopyrimidine: The resulting sulfonamide intermediate is then coupled with an aminopyrimidine derivative, typically via a displacement reaction, to yield the final Cyclosulfamuron product.

The specific reagents and conditions for these steps are often proprietary and detailed in patents. However, the general transformations are well-established in organic chemistry.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory or chemical production facility.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound serves as a critical building block in the synthesis of the commercially important herbicide Cyclosulfamuron. While its discovery and history are not extensively documented, its utility in organic synthesis is clear. This guide has provided a comprehensive technical overview of its properties, a plausible and detailed synthetic protocol, and its primary application. For researchers and professionals in the agrochemical and pharmaceutical industries, a thorough understanding of such key intermediates is essential for the development of new and improved products.

References

-

Angene Chemical. (2023). Safety Data Sheet for (4-Aminophenyl)(cyclopropyl)methanone hydrochloride. Available at: [Link]

-

PubMed. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Available at: [Link]

-

Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

- Google Patents. (1995). EP0655436B1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones.

- Google Patents. (1995). US5405998A - Process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones.

-

RSC Publishing. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]

- Google Patents. (2016). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

- Google Patents. (2018). HK1114833B - Process for the production of 2-(2-aminophenyl)-bicyclopropane derivatives.

-

ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]

- Google Patents. (1973). US3711549A - Process for manufacturing cyclopropylamine.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 136832-46-7 [m.chemicalbook.com]

- 3. EP0655436B1 - Improved process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones - Google Patents [patents.google.com]

- 4. US5405998A - Process for the manufacture of cycloalkyl and haloalkyl o-aminophenyl ketones - Google Patents [patents.google.com]

Spectroscopic Analysis of (2-Aminophenyl)(cyclopropyl)methanone: A Technical Guide

An In-depth Exploration of NMR, IR, and MS Data for the Scientific Community

Introduction

(2-Aminophenyl)(cyclopropyl)methanone, a molecule of significant interest in medicinal chemistry and drug development, presents a unique structural combination of an aminobenzoyl moiety and a strained cyclopropyl ring.[1] Its chemical formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol .[2][3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopic interpretation and supported by data from analogous structures.

While direct, publicly available experimental spectra for this compound are limited, this guide will leverage established spectroscopic principles and data from closely related compounds to provide a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and characterize this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

The key structural features that will dominate the spectroscopic output are:

-

The Aromatic Ring: A substituted benzene ring will give rise to characteristic signals in both ¹H and ¹³C NMR spectra, as well as specific bands in the IR spectrum.

-

The Amine Group (-NH₂): This primary amine will show characteristic proton signals in the ¹H NMR and distinct stretching vibrations in the IR spectrum.

-

The Ketone Carbonyl Group (C=O): This group is a strong chromophore in IR spectroscopy and will have a distinct, deshielded signal in the ¹³C NMR spectrum.

-

The Cyclopropyl Ring: The highly strained three-membered ring has unique spectroscopic signatures, particularly the upfield chemical shifts of its protons and carbons in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice between a non-polar solvent like CDCl₃ and a polar one like DMSO-d₆ can influence the chemical shifts of exchangeable protons (like those of the -NH₂ group) and the solubility of the compound.

-

Internal Standard: TMS is chemically inert and has a single, sharp signal that does not overlap with most organic proton signals, making it an ideal reference point.[4]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H | 6.5 - 7.8 | m | 4H | Protons on the substituted benzene ring will appear in the typical aromatic region. The ortho and para protons to the electron-donating amino group will be more shielded (further upfield) than those meta to it. |

| Amine-H (-NH₂) | 3.5 - 5.0 (broad) | s | 2H | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |

| Cyclopropyl-H (methine) | 2.0 - 2.5 | m | 1H | The methine proton of the cyclopropyl ring, adjacent to the carbonyl group, will be the most deshielded of the cyclopropyl protons. |

| Cyclopropyl-H (methylene) | 0.8 - 1.5 | m | 4H | The methylene protons of the cyclopropyl ring are highly shielded due to the ring's anisotropy, appearing at an unusually high field.[4][5] They will likely show complex splitting patterns due to geminal and vicinal coupling. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 195 - 205 | The ketone carbonyl carbon is highly deshielded and will appear significantly downfield. |

| Aromatic-C (C-NH₂) | 145 - 155 | The carbon atom attached to the nitrogen will be deshielded. |

| Aromatic-C (other) | 115 - 135 | The other aromatic carbons will resonate in the typical aromatic region, with variations based on their position relative to the substituents. |

| Cyclopropyl-C (methine) | 15 - 25 | The methine carbon of the cyclopropyl ring will be deshielded relative to the methylene carbons due to its attachment to the carbonyl group. |

| Cyclopropyl-C (methylene) | 5 - 15 | The methylene carbons of the cyclopropyl ring are characteristically shielded and appear upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Trustworthiness of the Protocol: This protocol is self-validating as a clean background spectrum is essential for obtaining a true sample spectrum. Any residual sample from a previous measurement would be immediately apparent.

Predicted IR Absorption Bands and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp (doublet) | Primary amines typically show two sharp bands in this region corresponding to symmetric and asymmetric stretching.[6] |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic C-H stretching vibrations for sp² hybridized carbons. |

| Cyclopropyl Ring | C-H Stretch | ~3080 | Medium | The C-H bonds on a cyclopropane ring are slightly higher in energy than typical alkane C-H bonds.[7] |

| Carbonyl (C=O) | C=O Stretch | 1660 - 1680 | Strong, Sharp | The conjugation of the carbonyl group with the aromatic ring will lower the stretching frequency compared to a simple aliphatic ketone. |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak | A series of bands characteristic of the benzene ring. |

| Amine (-NH₂) | N-H Bend | 1550 - 1650 | Medium | The bending vibration of the N-H bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 161.20 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 161.

Figure 3: Plausible fragmentation pathway for this compound in EI-MS.

Interpretation of Key Fragments:

-

m/z = 161 (Molecular Ion): This peak confirms the molecular weight of the compound.

-

m/z = 133: Loss of ethene (C₂H₄) from the cyclopropyl ring is a common fragmentation pathway for cyclopropyl ketones.

-

m/z = 120: This prominent peak likely corresponds to the aminobenzoyl cation, formed by the loss of the cyclopropyl radical. This is an example of alpha-cleavage.

-

m/z = 92: Subsequent loss of carbon monoxide (CO) from the m/z 120 fragment would yield the aminophenyl cation.

-

m/z = 41: The cyclopropyl cation itself is a stable fragment and would likely be observed.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a powerful and self-validating framework for its unequivocal identification and characterization. The predicted data, based on fundamental principles and comparison with related structures, highlights the unique spectral signatures arising from the interplay of the aminobenzoyl and cyclopropyl moieties. This technical guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, enabling them to confidently interpret the spectroscopic data of this important chemical entity.

References

-

American Chemical Society. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. J. Med. Chem.2020 . Available at: [Link]

-

American Chemical Society. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. J. Med. Chem.. Available at: [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]

- Unknown Source. Infrared Spectroscopy.

-

NIST. Cyclopropane. In NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of cyclopropane. Available at: [Link]

-

Doc Brown's Chemistry. H-1 proton nmr spectrum of cyclopropane. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of cyclopropane. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Journal of Organic Chemistry. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. Available at: [Link]

-

PubChem. Cyclopropane. Available at: [Link]

-

NIST. (Aminomethyl)cyclopropane. In NIST Chemistry WebBook. Available at: [Link]

-

PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available at: [Link]

-

MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Available at: [Link]

Sources

- 1. This compound CAS#: 136832-46-7 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 136832-46-7|this compound|BLD Pharm [bldpharm.com]

- 4. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physicochemical properties of 2-Cyclopropylcarbonylaniline

An In-depth Technical Guide to the Physicochemical Properties of (2-Aminophenyl)(cyclopropyl)methanone

Prepared by: Gemini, Senior Application Scientist

Foreword

For the modern medicinal chemist and drug development scientist, the strategic selection of molecular building blocks is a critical determinant of success. Scaffolds that offer unique three-dimensional structure, metabolic stability, and versatile reactivity are of paramount importance. This compound, a molecule combining an aniline, a ketone, and a strained cyclopropyl ring, represents such a scaffold. This guide provides an in-depth analysis of its physicochemical properties, synthetic considerations, and analytical methodologies, grounded in established scientific principles and field-proven insights. It is designed not as a simple data sheet, but as a technical resource for researchers aiming to leverage this versatile molecule in their synthetic and drug discovery programs.

Molecular Identity and Core Physicochemical Properties

This compound, also known as 2-aminophenyl cyclopropyl ketone, is a bifunctional organic compound that serves as a valuable intermediate in chemical synthesis.[1] Its structure is notable for the juxtaposition of a nucleophilic aromatic amine and an electrophilic ketone, with the added steric and electronic influence of the cyclopropyl group.

The cyclopropyl ring, in particular, is an increasingly utilized motif in drug design. Its unique properties—such as conformational rigidity, enhanced π-character in its C-C bonds, and metabolic stability—can confer significant advantages, including improved potency, reduced off-target effects, and favorable pharmacokinetic profiles.[2]

The core physicochemical data for this compound, compiled from chemical databases and computational models, are summarized below. It is important to note that while this compound is commercially available, detailed experimental data such as melting and boiling points are not widely published in peer-reviewed literature, a common occurrence for specialized synthetic building blocks.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20098-14-2 (Note: Often mis-cited as 136832-46-7) | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1][3] |

| Molecular Weight | 161.20 g/mol | [1][3] |

| Monoisotopic Mass | 161.084064 Da | [3] |

| Physical Form | Solid (inferred from related structures) | N/A |

| Topological Polar Surface Area | 43.1 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and C=O) | [3] |

| XLogP3-AA (Computed) | 1.8 | [3] |

Synthesis and Mechanistic Considerations: An Expert Perspective

Causality Behind the Strategy: The most logical approach involves protecting the aniline nitrogen, performing the acylation, and then deprotecting to yield the final product. This strategy prevents unwanted side reactions and ensures regiochemical control. An acetyl group is a suitable choice for protection as it is easily installed and removed under conditions that are orthogonal to the acylation step.

Proposed Synthetic Workflow:

-

Protection: 2-Aminoacetophenone is reacted with acetic anhydride to form 2-acetamidoacetophenone.

-

Acylation: A Friedel-Crafts acylation is performed on a suitable aniline precursor. A more common and controllable laboratory-scale approach involves the reaction of a Grignard reagent (cyclopropylmagnesium bromide) with a protected 2-aminobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

-

Deprotection: The protecting group is removed to reveal the free aniline.

Caption: Plausible synthesis route for this compound.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of any synthesized compound. While a complete, published dataset for this compound is scarce, we can predict the expected spectral features based on its functional groups and data from closely related analogues.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Cyclopropyl Protons: A set of complex multiplets would appear in the upfield region, typically between 0.5-1.5 ppm . The diastereotopic nature of the methylene protons on the cyclopropyl ring often leads to distinct signals.[4]

-

Aromatic Protons: Four protons in the aromatic region (6.5-8.0 ppm ) would display a splitting pattern characteristic of a 1,2-disubstituted benzene ring.

-

Amine Protons: A broad singlet corresponding to the two -NH₂ protons would likely appear between 4.0-6.0 ppm , and its position can be concentration-dependent and may exchange with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region, typically >190 ppm , is characteristic of the ketone carbonyl.

-

Aromatic Carbons: Six signals are expected in the aromatic region (115-150 ppm ).

-

Cyclopropyl Carbons: Signals for the cyclopropyl methine and methylene carbons would appear in the upfield region, typically 10-25 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups:

-

N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ would confirm the primary amine (-NH₂).

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is characteristic of an aryl ketone conjugated with the benzene ring.

-

C-H Stretch (Cyclopropyl): Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the strained ring.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z162.09 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₁₂NO⁺.

Analytical Methodology: Purity Determination by HPLC

For drug development professionals, ensuring the purity of synthetic intermediates is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The following protocol is adapted from a validated method used for closely related aminophenyl derivatives and is highly suitable for the analysis of this compound.[4]

Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a less polar organic solvent. More hydrophobic compounds are retained longer on the column. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve the peak shape of the basic aniline moiety.

Caption: General workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

| Parameter | Specification | Rationale |

| Instrument | Standard HPLC or UFLC system with UV detector | Provides the necessary pressure and detection capabilities. |

| Column | C18 Reversed-Phase, 3.0 x 50 mm, 2 µm | Industry-standard column for separating small organic molecules based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous phase. TFA sharpens peaks for basic analytes like anilines. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier. Acetonitrile provides good resolution for aromatic compounds. |

| Gradient | 5% to 90% Mobile Phase B over 10 minutes | A gradient is essential to elute the compound of interest with good resolution from both more polar and less polar impurities. |

| Flow Rate | 0.8 mL/min | Standard flow rate for a column of this dimension, balancing analysis time and resolution. |

| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |

| Detection | UV at 254 nm | The aromatic ring provides strong absorbance at this wavelength, ensuring high sensitivity. |

| Injection Vol. | 5-20 µL | Standard volume to avoid column overloading while ensuring a detectable signal. |

This self-validating system, when run with appropriate standards and controls, provides trustworthy and reproducible data on the purity of this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its distinct reactive sites:

-

The Aniline Group: The primary amine is a versatile nucleophile, enabling a wide range of derivatizations such as amidation, alkylation, and sulfonylation to build more complex molecular architectures.

-

The Ketone Group: The carbonyl group can undergo reactions typical of ketones, including reduction to a secondary alcohol, reductive amination, or conversion to an oxime.

-

The Aryl Cyclopropyl Ketone Moiety: This structural motif is known to undergo fascinating rearrangements and ring-opening reactions, often catalyzed by acids or single-electron transfer reagents like samarium(II) iodide. This latent reactivity allows for the construction of complex five-membered rings and other scaffolds valuable in medicinal chemistry.

As a building block, it has been used in the synthesis of agrochemicals like the herbicide Cyclosulfamuron.[1] More broadly, the incorporation of the 2-aminophenyl ketone scaffold into drug candidates is a common strategy in medicinal chemistry, with applications ranging from kinase inhibitors to CNS-acting agents.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicity data is not available, compounds with aniline and ketone functionalities may cause skin, eye, and respiratory irritation. Avoid breathing dust or vapors.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

References

-

Tashiro, M., et al. (2020). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry, 63(23), 14652-14675. [Link]

-

Singh, K., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9721-9756. [Link]

-

Procopiou, P. A., et al. (2012). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. Organic Letters, 14(17), 4532-4535. [Link]

-

Wang, D., et al. (2014). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry, 79(24), 12098-12107. [Link]

Sources

Reactivity profile of o-Aminophenyl cyclopropyl ketone

An In-Depth Technical Guide to the Reactivity Profile of o-Aminophenyl Cyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract